molecular formula C19H19F3N4O2S2 B2794972 4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338953-95-0

4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2794972
CAS No.: 338953-95-0
M. Wt: 456.5
InChI Key: BKBUUSMDLZCZLM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a benzenesulfonamide group, and a trifluoromethyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, benzenesulfonamide group, and trifluoromethyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The triazole ring, for example, is known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could make it more soluble in water, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to the queried chemical have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of such chemicals in developing new antimicrobial agents. For instance, sulfanilamide-derived 1,2,3-triazole compounds exhibited promising antibacterial potency against various strains, indicating the role these compounds could play in addressing microbial resistance (Wang, Wan, & Zhou, 2010).

Anticancer Properties

Several studies have focused on the synthesis of derivatives for anticancer evaluation. For example, novel sulfanilamide derivatives were designed as potential tubulin polymerization inhibitors, showing moderate to potent activity against selected cancer cell lines. This indicates the compound's relevance in cancer research, specifically in developing new antiproliferative agents (Fu et al., 2017).

Antimalarial Prototypes

The design and synthesis of new derivatives targeting antimalarial activity represent another significant application. A study on 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at developing new antimalarial lead compounds, showing the potential of these structures in creating effective treatments against malaria (Boechat et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain a triazole ring, for example, work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Properties

IUPAC Name

4-methyl-N-[[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2S2/c1-13-6-8-16(9-7-13)30(27,28)23-11-17-24-25-18(26(17)2)29-12-14-4-3-5-15(10-14)19(20,21)22/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBUUSMDLZCZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(N2C)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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